[(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate
Description
[(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate is a synthetic ester-carbamate hybrid compound. Its structure comprises a 2-chlorobenzoate ester moiety linked via a methylene bridge to a carbamoyl group substituted with a 4-ethylphenyl ring. The 2-chlorobenzoate group introduces electron-withdrawing effects due to the chlorine atom at the ortho position, while the 4-ethylphenyl group provides a sterically accessible aromatic system with moderate electron-donating properties.
Synthesis of this compound likely involves coupling 2-chlorobenzoic acid derivatives (e.g., acid chlorides) with a carbamoylmethyl alcohol intermediate. For example, prop-2-ynyl 2-chlorobenzoate, a related compound, was synthesized via condensation of propargyl alcohol and 2-chlorobenzoyl chloride using a nano basic catalyst (SBA-Pr-NH2) . Similar methodologies could be adapted for [(4-ethylphenyl)carbamoyl]methyl 2-chlorobenzoate by substituting propargyl alcohol with a carbamoylmethyl alcohol derivative.
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-2-12-7-9-13(10-8-12)19-16(20)11-22-17(21)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFHPIYLJNZMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate typically involves the reaction of 2-chlorobenzoic acid with [(4-ethylphenyl)carbamoyl]methyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of [(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
[(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoate group can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with different functional groups.
Hydrolysis: Products are 2-chlorobenzoic acid and [(4-ethylphenyl)carbamoyl]methanol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Ethylphenyl)carbamoyl]methyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzoate and Carbamate Derivatives
Key Observations :
- Electron-withdrawing groups (EWGs) : The 2-chlorobenzoate group in [(4-ethylphenyl)carbamoyl]methyl 2-chlorobenzoate enhances electrophilic aromatic substitution resistance compared to methyl 2-methylbenzoate (M2MB) or methyl 2-methoxybenzoate (M2MOB) . This property is critical in catalysis or polymer stability.
- Lipophilicity : The calculated logP of [(4-ethylphenyl)carbamoyl]methyl 2-chlorobenzoate is expected to exceed 3.0 due to the ethylphenyl group, similar to ethyl 5-[(5-chloro-2-methylphenyl)carbamoyl]-2-hydroxybenzoate (logP 3.12) . This contrasts with simpler esters like M2CB (logP 2.18), where smaller substituents reduce hydrophobicity .
- Synthetic flexibility: Prop-2-ynyl 2-chlorobenzoate demonstrates compatibility with click chemistry for nanocomposites , suggesting that [(4-ethylphenyl)carbamoyl]methyl 2-chlorobenzoate could also serve as a functional monomer in advanced materials.
Table 2: Solvent-Dependent Yields for 2-Chlorobenzoate Derivatives
| Solvent | Catalyst | Yield (%) | Compound Tested | Reference |
|---|---|---|---|---|
| DMF | PS1 | 92 | Methyl 2-chlorobenzoate | |
| Toluene | C (homog.) | 85 | Methyl 2-chlorobenzoate | |
| Acetonitrile | SBA-Pr-NH2 | 78 | Prop-2-ynyl 2-chlorobenzoate |
Polar aprotic solvents like DMF optimize yields for 2-chlorobenzoate esters, likely due to improved solubility of intermediates. The nano-catalyst SBA-Pr-NH2 in acetonitrile achieves moderate yields (78%) for propargyl derivatives , which may guide the synthesis of [(4-ethylphenyl)carbamoyl]methyl 2-chlorobenzoate.
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